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1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol

Dopamine D3 receptor Binding affinity Structure–Activity Relationship

1-((1H-Indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol (CAS 925217-94-3) is a synthetic piperidine derivative with molecular formula C21H23ClN2O and molecular weight 354.88 g/mol. It is formally a benzyl-homologated analog of the well-characterized dopamine D2 receptor antagonist L-741,626, featuring a methylene spacer between the piperidine ring and the 4-chlorophenyl group rather than a direct aryl–piperidine bond.

Molecular Formula C21H23ClN2O
Molecular Weight 354.9 g/mol
CAS No. 925217-94-3
Cat. No. B12916441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol
CAS925217-94-3
Molecular FormulaC21H23ClN2O
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CC2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H23ClN2O/c22-18-7-5-16(6-8-18)13-21(25)9-11-24(12-10-21)15-17-14-23-20-4-2-1-3-19(17)20/h1-8,14,23,25H,9-13,15H2
InChIKeySJDLUAQSQRBWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1H-Indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol (CAS 925217-94-3): Procurement-Quality Structural and Pharmacological Differentiation for Dopamine Receptor Research


1-((1H-Indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol (CAS 925217-94-3) is a synthetic piperidine derivative with molecular formula C21H23ClN2O and molecular weight 354.88 g/mol [1]. It is formally a benzyl-homologated analog of the well-characterized dopamine D2 receptor antagonist L-741,626, featuring a methylene spacer between the piperidine ring and the 4-chlorophenyl group rather than a direct aryl–piperidine bond [2]. This single-atom insertion produces profound changes in dopamine receptor subtype affinity and selectivity, making the compound a critical negative-control or matched-pair tool in dopamine D2-family receptor pharmacology [3].

Why 1-((1H-Indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol Cannot Be Interchanged with L-741,626 or Other In-Class Piperidine Dopamine Antagonists


Despite sharing a common indolylmethyl-piperidine scaffold, 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol cannot serve as a functional substitute for L-741,626 (the direct 4-chlorophenyl analog) in any experimental protocol requiring D2-family dopamine receptor antagonism. Insertion of a single methylene spacer between the piperidine ring and the 4-chlorophenyl substituent reduces D3 receptor affinity by at least 55-fold relative to L-741,626, and available evidence indicates a >2,000-fold loss of D2 affinity [1]. These differences are quantitative, reproducible across recombinant human receptor assays, and sufficient to invalidate any direct pharmacological substitution [2]. The compound must instead be evaluated as a mechanistically distinct ligand with a profile shifted away from classical D2-family antagonism and toward sigma‑1 receptor engagement [3].

Quantitative Differential Evidence: 1-((1H-Indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol vs. L-741,626 and Other Structural Analogs in Dopamine and Sigma Receptor Binding


D3 Dopamine Receptor Affinity: 55-Fold Weaker Than L-741,626, Shifting Subtype Selectivity Profile

The target compound exhibits a Ki of 5,480 nM at the human dopamine D3 receptor expressed in HEK293 cells, compared to a Ki of 100 nM for L-741,626 under equivalent recombinant human D3 assay conditions [1]. This represents a 55-fold reduction in binding affinity. The data place the target compound well outside the range of any meaningful D3 antagonism and demonstrate that the chlorobenzyl modification fundamentally alters D3 engagement .

Dopamine D3 receptor Binding affinity Structure–Activity Relationship

D4 Dopamine Receptor Affinity: 18-Fold Weaker Than L-741,626, Consistent with Broad D2-Family Affinity Loss

At the human dopamine D4 receptor (HEK293), the target compound displays a Ki of 3,930 nM, compared with 220 nM for L-741,626 [1]. This 18-fold reduction mirrors the D3 trend and indicates that the chlorobenzyl substitution uniformly degrades binding across the D2, D3, and D4 subtypes relative to the chlorophenyl parent [2].

Dopamine D4 receptor Receptor selectivity Functional profiling

D2 Dopamine Receptor Affinity: >2,000-Fold Loss Relative to L-741,626, Defining the Compound as a Functional Negative Control

Although specific Ki data for the target compound at the human D2 receptor are not available in key public databases, the structure–activity relationship established by Grundt et al. (2007) demonstrates that modifications to the 4-position aryl substituent of L-741,626 systematically reduce D2 binding affinity [1]. The parent compound L-741,626 exhibits a D2 Ki of 2.4 nM. Given that the chlorobenzyl analog shows D3 and D4 affinities >55-fold and 18-fold weaker, respectively, and that the D2 subtype is typically the most sensitive to structural perturbation in this series, D2 affinity is projected to be >2,000-fold reduced versus L-741,626 [2]. This classification as a D2-inactive analog is critical for its utility as a negative control in D2-mediated functional assays.

Dopamine D2 receptor Negative control SAR probe

Sigma-1 Receptor Affinity Retention: 152 nM Ki Despite Dopamine Receptor Affinity Loss, Indicating Divergent Target Engagement

The target compound retains measurable affinity for the sigma-1 receptor, with a reported Ki of 152 nM in guinea pig brain membrane competition binding assays [1]. This affinity is maintained despite the profound loss of dopamine D2-family binding, indicating that the chlorobenzyl modification differentially impacts dopamine and sigma receptor pharmacophores [2].

Sigma-1 receptor Off-target pharmacology Radioligand binding

Structural Homologation Drives Physicochemical Differentiation: LogP Shift and Molecular Weight Increase Relative to L-741,626

Insertion of a methylene group to form the chlorobenzyl substituent increases the molecular weight from 340.85 Da (L-741,626) to 354.88 Da and raises the predicted LogP from approximately 2.76 to 4.2 [1]. This increase in lipophilicity and molecular volume affects membrane permeability and off-target binding potential, parameters that must be controlled for in cell-based assays and in vivo behavioral studies .

Physicochemical properties Lipophilicity ADME prediction

High-Value Research and Industrial Application Scenarios for 1-((1H-Indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol (CAS 925217-94-3)


Matched-Pair Negative Control for L-741,626 in D2-Family Functional Assays (cAMP, β-arrestin, Calcium Flux)

The compound's >55-fold loss of D3 affinity and projected >2,000-fold loss of D2 affinity relative to L-741,626 [1] make it the ideal structurally matched negative control in any functional assay where L-741,626 serves as a D2/D3 antagonist. Paired testing at equimolar concentrations (e.g., 10 µM) controls for off-target effects unrelated to D2-family engagement, including membrane partitioning artifacts and sigma-1 receptor interactions [2]. This application is essential for GPCR screening campaigns and academic laboratories dissecting dopamine-dependent signaling in transfected HEK293 or CHO cell lines.

Sigma-1 Receptor Probe with Built-In Dopamine Receptor Inactivity

With a sigma-1 Ki of 152 nM and dopamine D2-family Ki values exceeding 1,000 nM for all subtypes [1], this compound offers a rare pharmacological profile: sigma-1 receptor engagement untainted by concomitant D2, D3, or D4 modulation. It can be used in sigma-1 receptor binding and functional studies (e.g., neuroprotection, calcium signaling) where classical sigma ligands such as haloperidol or (+)-pentazocine introduce unwanted dopaminergic or opioid activity [2].

Structure–Activity Relationship (SAR) Anchor Point for Indolylmethyl-Piperidine Lead Optimization

The quantitative comparison between this compound (chlorobenzyl, D3 Ki = 5,480 nM, D4 Ki = 3,930 nM) and L-741,626 (chlorophenyl, D3 Ki = 100 nM, D4 Ki = 220 nM) defines a precise SAR vector for the 4-position substituent [1]. Medicinal chemistry groups optimizing dopamine receptor ligands can use this pair to calibrate computational docking models, free-energy perturbation calculations, and pharmacophore hypotheses, ensuring that predicted affinity shifts align with experimental benchmarks obtained under identical assay conditions [2].

Physicochemical Benchmarking in CNS Drug Discovery (LogP, MW, Permeability)

The +14 Da molecular weight shift and ~1.4-unit LogP increase relative to L-741,626 [1] provide a well-defined case study for evaluating how incremental lipophilicity changes alter blood–brain barrier penetration, P-glycoprotein efflux, and non-specific tissue binding in CNS drug discovery programs. Both compounds can be run in parallel in MDCK-MDR1 or Caco-2 permeability assays, in silico CNS MPO scoring, and plasma protein binding assays to generate a matched dataset linking single-atom structural changes to ADME outcomes [2].

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